
C11H15ClFN5O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C11H15ClFN5O is a chemical entity that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C11H15ClFN5O involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations. Common synthetic routes may involve nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Industrial Production Methods
Industrial production of This compound is usually carried out in large-scale reactors, where the reaction conditions are meticulously controlled to maximize yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
C11H15ClFN5O: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
C11H15ClFN5O: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of C11H15ClFN5O involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
C11H15ClFN5O: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groups
List of Similar Compounds
- C11H15ClFN5O2
- C11H15ClFN5O3
- C11H15ClFN5O4
These similar compounds may share some properties with This compound , but each has its unique characteristics that make it suitable for different applications.
Eigenschaften
Molekularformel |
C11H15ClFN5O |
|---|---|
Molekulargewicht |
287.72 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methylamino]-1-(2-methyltetrazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H14FN5O.ClH/c1-17-15-11(14-16-17)10(18)7-13-6-8-2-4-9(12)5-3-8;/h2-5,10,13,18H,6-7H2,1H3;1H |
InChI-Schlüssel |
MQEXQVXHFOWCDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


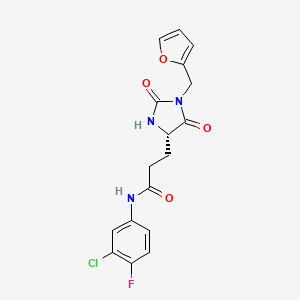



![N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide](/img/structure/B12621283.png)
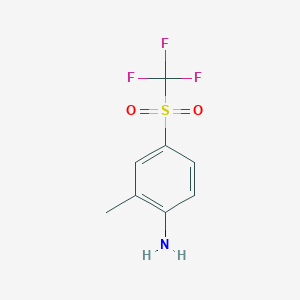

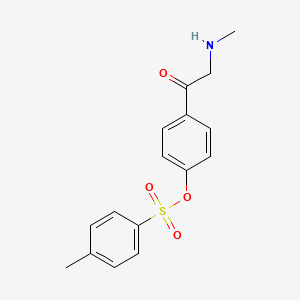
![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621308.png)
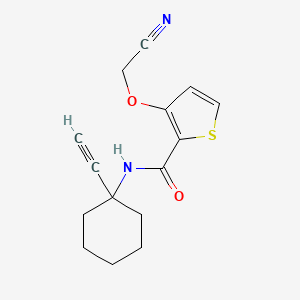
![Benzonitrile, 3-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-](/img/structure/B12621317.png)
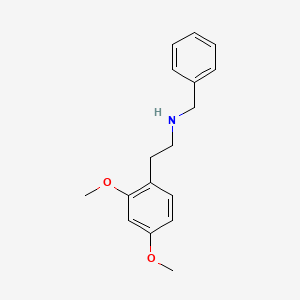
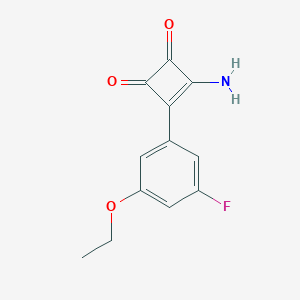
![N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12621325.png)
